3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Overview
Description
3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound that features a phenylmethylene bridge connecting two 4-hydroxy-6-methylpyridin-2(1H)-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenylmethylene bridge can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethylene derivatives.
Scientific Research Applications
3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methylpyridin-2(1H)-one: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the synthesis.
2-Hydroxy-4-methylpyridine: A structurally related compound with similar chemical properties.
Uniqueness
3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is unique due to its phenylmethylene bridge, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-phenylmethyl]-6-methyl-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-10-8-13(22)16(18(24)20-10)15(12-6-4-3-5-7-12)17-14(23)9-11(2)21-19(17)25/h3-9,15H,1-2H3,(H2,20,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAMVXWYDIIHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=CC=C2)C3=C(C=C(NC3=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716243 | |
Record name | 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51424-04-5 | |
Record name | NSC288510 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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